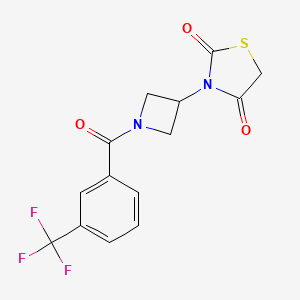
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C14H11F3N2O3S and a molecular weight of 344.311. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, thiazolidinediones, which this compound is a derivative of, are often synthesized using deep eutectic solvents that act as both solvents and catalysts2. A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed in one study2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H11F3N2O3S. Unfortunately, I couldn’t find specific information on the detailed molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, thiazolidinediones, which this compound is a derivative of, are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Pharmacological Evaluation
One study explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the chemical compound . These compounds were evaluated for their antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mistry & Desai, 2006).
Antidiabetic and Hypolipidemic Activities
Another research area involves the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluated for their effects on triglyceride accumulation in vitro and their antidiabetic and hypolipidemic activities in vivo. This study indicates the compound's potential as a candidate for further pharmacological studies due to its significant biological activities (Kim et al., 2004).
Antimicrobial and Antifungal Activities
Research on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones has also been conducted, showing that these compounds have antimicrobial activities against various bacterial strains and fungi, suggesting their use in treating infections (Ibrahim et al., 2011).
Anticancer Activities
The synthesis and in vitro evaluation of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against human cancer cell lines have been explored, identifying compounds with potent antiproliferative activity. This research suggests the compound's utility in developing new anticancer agents (Chandrappa et al., 2008).
Non-Hepatotoxic Tri-action Drug Candidates
Thiazolidine-2, 4-diones and their derivatives have been studied for their pharmacological actions, including insulin sensitization and enhanced glucose utilization, without causing hepatotoxicity. This research indicates their potential as antidiabetic, antioxidant, and cytotoxic agents, providing a basis for the development of new therapeutic options (Shukla et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Direcciones Futuras
The future directions for the research and development of this compound are not specified in the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
3-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)9-3-1-2-8(4-9)12(21)18-5-10(6-18)19-11(20)7-23-13(19)22/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRPLOOCLGYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

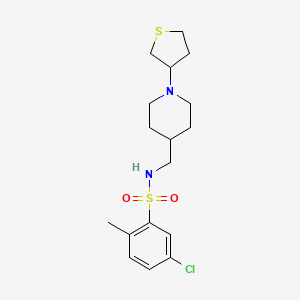
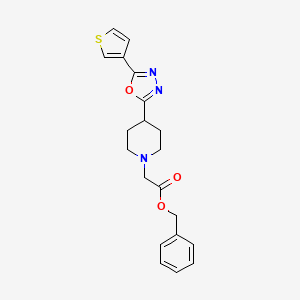
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)
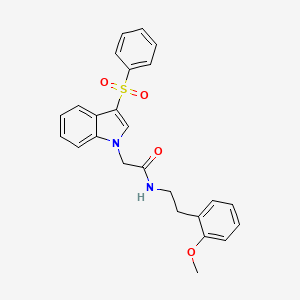
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)
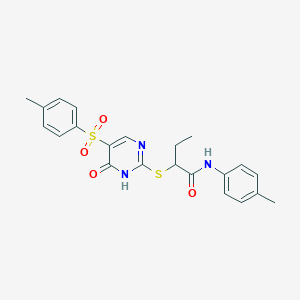
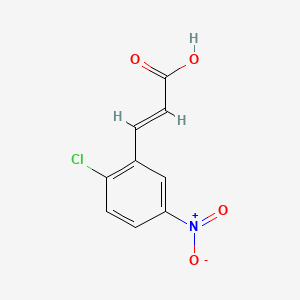
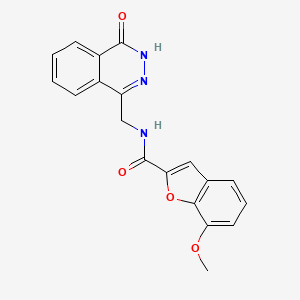
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)
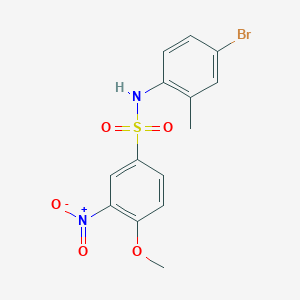
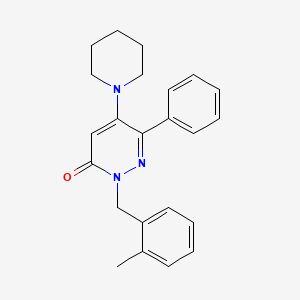
![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)